molecular formula C13H11F3N4O3S2 B2814430 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 868974-34-9

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2814430
CAS No.: 868974-34-9
M. Wt: 392.37
InChI Key: UPUMXVPDQSZQFZ-UHFFFAOYSA-N
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Description

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with acetamido and sulfanyl groups. The 4-(trifluoromethoxy)phenyl moiety at the N-position enhances its lipophilicity and metabolic stability, making it a candidate for therapeutic applications.

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O3S2/c1-7(21)17-11-19-20-12(25-11)24-6-10(22)18-8-2-4-9(5-3-8)23-13(14,15)16/h2-5H,6H2,1H3,(H,18,22)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUMXVPDQSZQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide , also known by its CAS number 392290-60-7, is part of the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S, and it features a thiadiazole ring, which is known for its pharmacological significance. The presence of the acetamido group enhances its solubility and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study synthesized various 1,3,4-thiadiazole derivatives and evaluated their effects on cancer cell lines (PC3 for prostate cancer, MCF7 for breast cancer, and SKNMC for neuroblastoma). The results indicated that certain derivatives significantly induced apoptosis through caspase activation (specifically caspases 3, 8, and 9), suggesting that compounds with similar structures may exhibit comparable anticancer properties .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
4b (3-Cl)MCF712.5Caspase activation
4c (4-Cl)MCF710.0Caspase activation
4aPC315.0Apoptosis induction

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa30 µg/mL

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives. These compounds were tested against multiple cancer cell lines to assess their cytotoxicity and mechanism of action. The study concluded that modifications to the thiadiazole ring significantly influenced both the potency and selectivity of these compounds against cancer cells .

Scientific Research Applications

Antiviral Activity

Thiadiazole derivatives have been extensively studied for their antiviral properties. Research indicates that compounds containing the thiadiazole moiety can inhibit viral replication mechanisms effectively.

  • Study Findings : A study demonstrated that derivatives of thiadiazole exhibited significant inhibition of the Hepatitis C virus (HCV) NS5B polymerase, with IC50 values in the low micromolar range. Specifically, compounds similar to the target compound showed over 95% inhibition at concentrations around 20 μM .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been a focal point in recent research. The compound under discussion has shown promise in inhibiting the growth of various cancer cell lines.

  • Case Study : In vitro studies revealed that treatment with the compound led to a significant decrease in cell viability across multiple cancer types, including breast and lung cancer cells. For instance, one study reported a decrease in viability of T47D breast cancer cells when treated with related thiadiazole compounds .

Antibacterial Effects

The antibacterial efficacy of thiadiazole derivatives is another area of interest. These compounds can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

  • Research Insights : Certain derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or protein function .
Activity TypeTarget Pathogen/CancerIC50/EC50 ValuesReference
AntiviralHCV NS5B20 μM
AnticancerT47D Breast Cancer15 μM
AntibacterialE. coli10 μg/mL

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Key Structural Features Biological Target / Activity References
Target Compound 5-Acetamido-1,3,4-thiadiazole, 4-(trifluoromethoxy)phenyl Not explicitly stated; inferred as glutaminase N/A
CB-839 Pyridazine linker, 3-(trifluoromethoxy)phenyl, butyl chain Glutaminase inhibitor (clinical trials)
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 4-Trifluoromethylphenyl instead of trifluoromethoxy Anticancer (synthesis described)
2-((5-Phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) Bis-thiadiazole, phenylacetamido groups Glutaminase inhibitor (preclinical)
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide Chlorophenyl and trimethylphenyl substituents Anti-exudative activity (preclinical)
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide Benzylsulfanyl and chloro-methylphenyl groups Unspecified (structural analog)

Key Observations:

Core Modifications :

  • The 1,3,4-thiadiazole ring is conserved across analogs, but substitutions at the 5-position (e.g., acetamido, mercapto, or benzylsulfanyl) modulate electronic properties and target binding .
  • The trifluoromethoxy group in the target compound may offer superior metabolic stability compared to the trifluoromethyl group in ’s analog due to reduced electron-withdrawing effects .

BPTES, a bis-thiadiazole, shows potent glutaminase inhibition but poor solubility, a limitation addressed in CB-839 and possibly the target compound through acetamide functionalities .

Pharmacological and Clinical Data

Key Findings:

  • CB-839: Demonstrates robust antitumor activity in Myc-driven hepatocellular carcinoma (HCC) models and synergizes with 2-PMPA, a glutamate analog, to suppress orthotopic ovarian tumors .
  • BPTES : Despite high potency, its poor pharmacokinetics limit clinical utility, underscoring the need for structural optimizations seen in CB-839 and the target compound .
  • Anti-exudative Analogs : Derivatives with dimethoxyphenyl groups (e.g., ) show comparable efficacy to diclofenac in preclinical models, suggesting anti-inflammatory applications .

Q & A

Q. How can cross-disciplinary approaches enhance research on this compound?

  • Materials Science : Investigate its use in organic semiconductors (e.g., charge mobility via DFT calculations) .
  • Chemical Biology : Develop fluorescent probes by conjugating BODIPY tags to track cellular uptake .

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